molecular formula C14H21N3O3S B4425720 1-(ethylsulfonyl)-N-(3-pyridinylmethyl)-3-piperidinecarboxamide

1-(ethylsulfonyl)-N-(3-pyridinylmethyl)-3-piperidinecarboxamide

Cat. No. B4425720
M. Wt: 311.40 g/mol
InChI Key: YECXXUPRFVBJGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(ethylsulfonyl)-N-(3-pyridinylmethyl)-3-piperidinecarboxamide, also known as EPAC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential use in drug development. EPAC is a piperidine derivative that has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

1-(ethylsulfonyl)-N-(3-pyridinylmethyl)-3-piperidinecarboxamide is believed to exert its effects through the inhibition of specific enzymes and receptors in the body. It has been found to inhibit the activity of phosphodiesterases, which are enzymes that play a key role in the regulation of intracellular signaling pathways. Additionally, this compound has been found to modulate the activity of various receptors, including G protein-coupled receptors and ion channels.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects, including anti-inflammatory, analgesic, and anti-cancer properties. It has also been found to modulate the activity of neurotransmitters, making it a potential candidate for the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

1-(ethylsulfonyl)-N-(3-pyridinylmethyl)-3-piperidinecarboxamide has several advantages for use in lab experiments. It is relatively easy to synthesize, and its effects can be easily measured using various biochemical assays. However, there are also limitations to its use, including its limited solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several potential future directions for research on 1-(ethylsulfonyl)-N-(3-pyridinylmethyl)-3-piperidinecarboxamide. One area of interest is its potential use in the treatment of cancer, where it has been found to exhibit anti-tumor properties. Additionally, research on the modulation of neurotransmitters by this compound could lead to the development of new therapies for neurological disorders. Finally, further research on the biochemical and physiological effects of this compound could lead to a better understanding of its potential therapeutic uses.

Scientific Research Applications

1-(ethylsulfonyl)-N-(3-pyridinylmethyl)-3-piperidinecarboxamide has been extensively studied for its potential use in drug development. It has been found to exhibit various properties that make it a promising candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders.

properties

IUPAC Name

1-ethylsulfonyl-N-(pyridin-3-ylmethyl)piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O3S/c1-2-21(19,20)17-8-4-6-13(11-17)14(18)16-10-12-5-3-7-15-9-12/h3,5,7,9,13H,2,4,6,8,10-11H2,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YECXXUPRFVBJGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC(C1)C(=O)NCC2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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